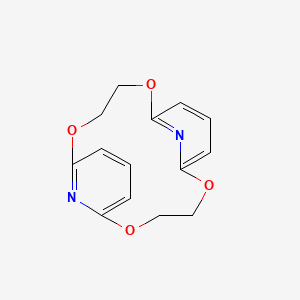

2,6-Pyridinophane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56446-41-4 |

|---|---|

Molecular Formula |

C14H14N2O4 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

2,5,11,14-tetraoxa-19,20-diazatricyclo[13.3.1.16,10]icosa-1(19),6(20),7,9,15,17-hexaene |

InChI |

InChI=1S/C14H14N2O4/c1-3-11-15-12(4-1)18-8-10-20-14-6-2-5-13(16-14)19-9-7-17-11/h1-6H,7-10H2 |

InChI Key |

CVPXBRPWSMRVGY-UHFFFAOYSA-N |

SMILES |

C1COC2=NC(=CC=C2)OCCOC3=CC=CC(=N3)O1 |

Canonical SMILES |

C1COC2=NC(=CC=C2)OCCOC3=CC=CC(=N3)O1 |

Synonyms |

2,5,11,14-tetraoxa-19,20-diazatricyclo-(3.3.1.1)icosa-1(19),6,8,10(20),15,17-hexaene 2,6-pyridinophane |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Pyridinophane Scaffolds and Derivatives

Classical Approaches to 2,6-Pyridinophane Macrocyclization

The formation of the macrocyclic structure of 2,6-pyridinophanes relies on several established synthetic protocols. These classical methods have been fundamental in accessing the basic pyridinophane skeleton.

Cyclization Reactions in the Formation of Pyridinophane Rings

The cornerstone of pyridinophane synthesis is the macrocyclization step, where linear precursors are joined to form the characteristic ring structure. A common strategy involves the reaction between a pyridine-containing unit, typically functionalized with electrophilic groups, and a nucleophilic bridging chain. For instance, the synthesis of tetra-aza macrocyclic pyridinophanes often employs cyclization reactions between precursor amines and pyridine (B92270) derivatives under controlled pH and temperature. One widely used method is the Richman-Atkins cyclization, which is effective for creating N-protected pyridinophanes. nih.gov This approach typically involves the reaction of a di-tosylated amine with a di-bromo derivative of a pyridine compound in the presence of a base. nih.gov

Another classical approach involves the reaction of 2,6-bis(bromomethyl)pyridine (B1268884) with a diamine, such as in the synthesis of 2,11-diaza3.3-pyridinophane, where cesium carbonate is used as the base. psu.edu The choice of reagents and conditions can be tailored to favor the formation of the desired macrocycle over oligomeric side products. For example, modifying the reaction conditions in the condensation of isobutene with 1,12-dodecanedioic dichloride can yield the monomeric researchgate.net-(2,6)-pyridinophane after amminolysis, whereas other conditions might favor dimerization. rsc.org The Chichibabin pyridine synthesis and oxidative coupling of carbanions have also been utilized for the macrocyclization step in creating tripyridine macrocycles. acs.org A significant challenge in these reactions is often the separation of the desired product from larger macrocycles, which can be addressed through methods like selective dissolution upon protonation. nih.gov

| Reactants | Reaction Type/Conditions | Product | Reference |

|---|---|---|---|

| 2,6-bis(bromomethyl)pyridine + 2,11-diaza3.3-pyridinophane | Cyclization with Cs₂CO₃ | Pyridinophane-linked calix google.comarene | psu.edu |

| Functionalized 2,6-bis(bromomethyl)pyridine + Protected diethylenetriamine | Richman–Atkins type cyclization | 12-membered N-protected tetra-aza pyridinophanes | nih.gov |

| Isobutene + 1,12-dodecanedioic dichloride, followed by amminolysis | Modified condensation | researchgate.net-(2,6)-pyridinophane | rsc.org |

| 2,6-bis(chloromethyl)pyridine (B1207206) + N,N'-ditosyl-1,2-diaminoethane | Cyclization with NaH | N,N'-di(toluenesulfonyl)-2,11-diaza3.3pyridinophane | nih.gov |

Template-Directed Synthesis of this compound Architectures

Template-directed synthesis utilizes a central atom or molecule to organize the precursor fragments into a specific orientation that favors the desired cyclization, often increasing the yield of the macrocyclic product. Metal ions are commonly employed as templates in the synthesis of pyridinophanes. researchgate.net The metal ion coordinates to the heteroatoms of the linear precursors, holding them in proximity and promoting the ring-closing reaction. This "transient template effect" has been observed with ions like chromium(III), where metal-directed syntheses lead to metal-free macrocyclic ligands after the reaction. squ.edu.om

For example, the synthesis of macrocyclic polyamines like 1,4,7,10-tetraaza-2,6-pyridinophane (B1679882) (pyclen) can be achieved through template-assisted cyclization. The formation of many-membered oligomers can be steered by the choice of the template; for instance, in reactions of bis(bromomethyl) compounds with thioacetamide, the size of the alkali metal cation in the carbonate base (the template) can influence the ratio of dimeric versus trimeric products. researchgate.net While this method is powerful, the template must be removable after cyclization to yield the free pyridinophane ligand. nih.gov

Stepwise Alkylation Strategies for Pyridinophane Assembly

Stepwise strategies offer a more controlled, albeit often more laborious, route to pyridinophane synthesis compared to direct cyclization. This approach involves building the macrocycle in a sequential manner, which can be advantageous for creating more complex or asymmetric structures. One such method involves the stepwise alkylation of pyridine-containing building blocks to assemble the final macrocyclic framework.

Advanced Synthetic Strategies for Complex this compound Systems

Building upon classical methods, advanced strategies have been developed to introduce chirality and diverse functionalities into the pyridinophane scaffold, expanding their potential applications.

Asymmetric Synthesis of Chiral this compound Derivatives

The introduction of chirality into the pyridinophane structure is crucial for applications in asymmetric catalysis and chiral recognition. One approach involves using chiral starting materials derived from the chiral pool. For instance, C2-symmetric bipyridines, which are related structural motifs, have been synthesized via nickel-mediated homocoupling of halopyridines that already possess a chiral center. diva-portal.org This strategy relies on preparing chiral pyridyl alcohols, for example, by the asymmetric reduction of a corresponding ketone. diva-portal.org

Another strategy involves the asymmetric functionalization of a pre-existing pyridinophane. An example, though focused on application, involves a chiral pyridoxal-like pyridinophane-zinc complex used as an enzyme mimic for the asymmetric synthesis of amino acids, demonstrating that the pyridinophane scaffold can support a chiral environment. researchgate.net The development of asymmetric routes often involves one-pot sequential reactions. For related nitrogen heterocycles like piperidines, highly stereoselective syntheses have been achieved starting from chiral aziridines, suggesting that similar strategies could be adapted for pyridinophane synthesis. rsc.org

| Strategy | Key Transformation | Chirality Source | Reference |

|---|---|---|---|

| Coupling of Chiral Precursors | Nickel-mediated homocoupling | Chiral pyridyl alcohols from asymmetric reduction | diva-portal.org |

| Use of Chiral Pool | Reaction with (-)-menthone (B42992) or (+)-camphor | Natural products (terpenes) | diva-portal.org |

| Enzyme Mimicry | Asymmetric transamination | Pre-formed chiral pyridinophane-metal complex | researchgate.net |

Functionalization of this compound Backbones

The functionalization of the pyridinophane skeleton, either on the pyridine ring or on the bridging chains, is essential for tuning its electronic, steric, and coordination properties. A wide array of derivatives has been synthesized, demonstrating the versatility of this scaffold.

Functionalization of the pyridine ring at the 4-position has been extensively explored. A significant library of 12-membered tetra-aza pyridinophanes has been created with various electron-withdrawing groups, including cyano (-CN), chloro (-Cl), nitro (-NO₂), and trifluoromethyl (-CF₃). nih.gov The synthesis of these compounds often requires tailored multi-step strategies, starting from substituted lutidine or chelidamic acid derivatives, to circumvent challenges related to the reactivity of the functional groups during synthesis and deprotection steps. nih.gov Conversely, electron-donating groups such as dimethylamino (-NMe₂) and methoxy (B1213986) (-OMe) have also been installed. nih.gov

Functionalization of the bridge is another key strategy. For diaza nih.gov2pyridinophanes, the secondary amine nitrogens in the bridge are common sites for modification. nih.gov A range of symmetric and asymmetric N-substituted derivatives have been prepared. nih.govmdpi.com For example, starting from the N,N'-ditosylated precursor, both tosyl groups can be removed and replaced, or a monotosylated intermediate (TsHN4) can be isolated, allowing for the stepwise introduction of two different substituents (e.g., methyl and picolyl groups) to create asymmetric ligands. nih.govmdpi.com Further functionalization includes attaching nitrile groups to the bridge amines via reaction with acrylonitrile. uniurb.it Lithiation at the α-position of the pyridine ring followed by reaction with an electrophile allows for substitution on the methylene (B1212753) bridge, yielding derivatives like 1-methoxycarbonyl- or 1-hydroxy-7pyridinophane. oup.com

| Position of Functionalization | Functional Group | Synthetic Strategy | Reference |

|---|---|---|---|

| Pyridine C4-position | -CN, -Cl, -NO₂, -CF₃ | Multi-step synthesis from functionalized lutidines | nih.gov |

| Pyridine C4-position | -NMe₂, -OMe, -I | Synthesis from 4-Iodo-2,6-bis(hydroxymethyl)pyridine | nih.gov |

| Bridge α-carbon | -CO₂Me, -OH, =O | Lithiation of nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsab5A3S5GlVYBTiEiLQbeSDi3zLoZGNEx1aoR395t1-IrLwotb_ZiXBkxBYm5YzZmKWDmqnaasOid415qCIJQGL1NJ-FBWHa-UdA97pkSv2Y-TnlMIUyiDxnxwnWsFLdsa6bCQEwcVqBW5g%3D%3D)pyridinophane and quenching with electrophiles | oup.com |

| Bridge Nitrogen | -Me, -tBu, -picolyl | Alkylation/arylation of deprotected diaza nih.govnih.govpyridinophane | nih.govmdpi.com |

| Bridge Nitrogen | -CH₂CH₂CN | Reaction of amine with acrylonitrile | uniurb.it |

Multi-Component Reactions for Pyridinophane Construction

One of the notable MCRs adaptable for pyridine ring synthesis is the Kröhnke pyridine synthesis. pharmaguideline.comwikipedia.org This method traditionally involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonium (B1175870) source, such as ammonium acetate (B1210297), to yield highly substituted pyridines. wikipedia.orgnih.govresearchgate.net The reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org While broadly applied for various pyridine derivatives, its specific application to form the bridged this compound structure involves the careful design of precursors that contain the bridging chain. For instance, a suitably functionalized α,β-unsaturated ketone incorporating the tether could react with a pyridinium (B92312) salt to forge the pyridinophane skeleton. The versatility of the Kröhnke synthesis allows for the preparation of a wide array of pyridine-containing structures, including mono-, di-, tri-, and tetra-pyridines. researchgate.net

Another relevant multi-component approach is the Hantzsch pyridine synthesis, which combines an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia donor. pharmaguideline.com Adapting this for this compound synthesis would necessitate a diketoester or a related precursor that already contains the bridging element.

The Groebke-Blackburn-Bienaymé reaction, another three-component reaction, utilizes an aldehyde, an isonitrile, and an aminoazine to construct fused nitrogen-containing aromatic systems. tcichemicals.compreprints.org While not a direct method for simple pyridinophanes, it highlights the power of MCRs in creating complex heterocyclic frameworks.

Researchers have also explored base-catalyzed three-component reactions of ynals, isocyanates, and amines or alcohols to produce highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org This metal-free and environmentally benign method offers a potential route to functionalized 2,6-pyridinophanes, provided the starting materials are designed to incorporate the bridging aliphatic chain.

The following table summarizes a selection of multi-component strategies applicable to pyridine ring formation, which can be adapted for this compound synthesis.

| Reaction Name | Reactants | Key Features | Potential for this compound Synthesis |

| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound, ammonium acetate | High yields, facile conditions. wikipedia.org | Applicable by using a cyclic α,β-unsaturated ketone or a tethered α,β-unsaturated carbonyl compound. |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, ammonia source | Forms dihydropyridine, which is then oxidized. pharmaguideline.com | Requires a precursor with a pre-formed bridge, such as a cyclic diketoester. |

| Base-Catalyzed 3-Component Reaction | Ynal, isocyanate, amine/alcohol | Metal-free, high regioselectivity. organic-chemistry.org | Offers a route to functionalized pyridinophanes by using reactants with appropriate linkers. |

One-Step Synthesis Protocols for this compound Systems

One-step synthesis protocols are highly sought after for their efficiency and atom economy. Several methods have been developed for the direct construction of the this compound framework.

A notable one-pot synthesis involves the condensation of substituted acetophenones, an appropriate aldehyde (which would be a dialdehyde (B1249045) for a bridged system), and ammonium acetate. derpharmachemica.com For example, the reaction of an acetophenone (B1666503) with a dialdehyde in the presence of ammonium acetate and a base like sodium hydroxide (B78521) in a solvent such as polyethylene (B3416737) glycol (PEG-400) can yield 2,6-di-substituted pyridines in a single step. derpharmachemica.com To form a pyridinophane, an intramolecular version of this reaction would be required, starting from a long-chain diketone-dialdehyde precursor.

The Zincke reaction provides another pathway. This reaction involves the transformation of a pyridine into a pyridinium salt using 2,4-dinitro-chlorobenzene, which then reacts with a primary amine to form a new pyridinium salt. wikipedia.org For the synthesis of a this compound, a diamine corresponding to the desired bridge length would be reacted with a suitable bis-pyridinium salt. The reaction proceeds via the opening of the pyridine ring by the amine, followed by cyclization. wikipedia.org This method has been successfully used to create macrocycles containing 4,4'-bipyridinium units. reading.ac.uk

In a specific example of a one-pot procedure, 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride (Zincke salt) reacts with primary amines to yield pyridinium salts. enamine.net This transformation can often be carried out in a single step, although sometimes isolation of an intermediate acyclic imine is necessary before cyclization. enamine.net

The following table details examples of one-step synthetic protocols for pyridinophane systems.

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| 2,6-bis(bromomethyl)pyridine, N,N'-ditosyl-p-phenylenediamine | K₂CO₃, DMF, 80 °C | N,N'-di(toluenesulfonyl)-2,11-diaza pharmaguideline.com3pyridinophane | Not specified | nih.gov |

| 2,6-Lutidine, Sodium amide | High temperature | 2.2Pyridinophane | Low | acs.org |

| Substituted acetophenones, 1-phenyl-3-(4'-hydroxy/chloro phenyl) pyrazol-4-carboxaldehyde, ammonium acetate | NaOH, PEG-400 | 2,4,6-triaryl pyridines | Good | derpharmachemica.com |

| 1,1'-bis(2,4-dinitrophenyl)-[4,4'-bipyridin]-1,1'-diium dichloride, dimethyl 5-aminoisophthalate | Not specified | Unimer 1 | 93% | reading.ac.uk |

Purification and Isolation Techniques for this compound Ligands

The purification of this compound ligands is a critical step due to the potential for the formation of oligomeric and polymeric byproducts during cyclization reactions. The choice of purification method depends on the physical and chemical properties of the target pyridinophane.

Column chromatography is a widely used technique for the separation of pyridinophane derivatives. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is crucial for achieving good separation.

Recrystallization is an effective method for purifying solid pyridinophanes. acs.org The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For instance, [2.1.1]-(2,6)-pyridinophane can be recrystallized from heptane. acs.org

A particularly innovative purification method involves selective dissolution upon protonation . This technique has been successfully applied to the purification of N,N'-di(toluenesulfonyl)-2,11-diaza pharmaguideline.com3pyridinophane (TsN4). nih.gov The crude reaction mixture, containing the desired product and larger macrocyclic byproducts, is treated with an acid. The target pyridinophane forms a hydrochloride salt which has different solubility properties compared to the impurities, allowing for its selective isolation. nih.gov This method has proven to be scalable, enabling the production of multi-gram quantities of the pure ligand. nih.gov

Other common purification steps include:

Washing: The crude product can be washed with various solvents to remove unreacted starting materials and soluble impurities.

Extraction: Liquid-liquid extraction is often used to separate the product from the reaction mixture, especially after neutralization of the reaction. nih.gov

Filtration: This is a simple but essential step to remove solid impurities or to collect the solid product. nih.gov

The following table summarizes the purification techniques used for this compound ligands.

| Purification Method | Description | Example Compound | Reference |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | N,N'-di(toluenesulfonyl)-2,11-diaza pharmaguideline.com3pyridinophane | nih.gov |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | [2.1.1]-(2,6)-Pyridinophane | acs.org |

| Selective Dissolution upon Protonation | Exploits the differential solubility of the protonated target compound versus impurities. | N,N'-di(toluenesulfonyl)-2,11-diaza pharmaguideline.com3pyridinophane (TsN4) | nih.gov |

| Extraction | Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent. | 4-Iodo-2,6-bis(hydroxymethyl)pyridine | nih.gov |

Structural Elucidation and Conformational Dynamics of 2,6 Pyridinophane Systems

Spectroscopic Investigations of 2,6-Pyridinophane Architectures

Spectroscopic methods are indispensable tools for probing the molecular architecture of 2,6-pyridinophanes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, vibrational and electronic spectroscopy, and mass spectrometry provide complementary information to build a comprehensive picture of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state structure and dynamics of this compound systems. By analyzing chemical shifts, coupling constants, and through-space interactions, researchers can gain detailed insights into the conformational preferences of these macrocycles. acs.orgrsc.orgiucr.orgoist.jp

Variable-temperature (VT) NMR studies are particularly informative for probing dynamic processes such as ring inversion and bridge flipping. oist.jp For example, in some N,N'-dialkyl-2,11-diaza3.3-pyridinophane complexes, VT-NMR and 2D exchange spectroscopy (EXSY) have revealed several types of conformational exchange processes. oist.jp These include a degenerative exchange in pseudotetrahedral species and exchanges between different isomers. oist.jp The rates of these exchanges are influenced by the steric bulk of the alkyl groups on the amine nitrogens. oist.jp

The ¹H NMR spectra of a copper(I) complex with a [2.1.1]-(2,6)-pyridinophane ligand, LCuBArF₄, show that the signals for the methylene (B1212753) bridges appear as a broadened AB quartet at 22 °C, which resolves at lower temperatures, indicating dynamic exchange. acs.org Similarly, ¹³C NMR provides valuable information about the carbon framework of these molecules. The chemical shifts of the pyridine (B92270) and bridge carbons are indicative of the electronic environment and conformation. acs.orgrsc.orgrsc.org

Table 1: Selected ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Temperature (°C) | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| [2.1.1]-(2,6)-Pyridinophane | CDCl₃ | 25 | CH₂ | 4.11 (s, 4H) |

| C₂H₄ | 3.17 (s, 4H) | |||

| m-CH | 6.85-6.97 (m, 6H) | |||

| p-CH | 7.39-7.43 (m, 3H) | |||

| Tetramethyl-[2.1.1]-(2,6)-pyridinophane | CDCl₃ | 25 | CH₃ | 1.58 (s, 12H) |

| CH₂ | 3.04 (s, 4H) | |||

| m-CH | 6.80-7.13 (m, 6H) | |||

| p-CH | 7.33-7.54 (m, 3H) |

Data sourced from Inorganic Chemistry. acs.org

X-ray Crystallographic Analysis of this compound Derivatives

For example, the crystal structure of 2,5,11,14-Tetraoxa-19,20-diazatricyclo[13.3.1.1(6,10)]icosa-1(19),6,8,10(20),15,17-hexaene, a type of this compound, shows that the molecule adopts an anti or stepped conformation and lies on an inversion center. nih.gov The ethylene (B1197577) glycol chains are fully extended in this structure. nih.gov

In another example, the crystal structure of a ruthenium(II) complex with 2,11-diaza3.3pyridinophane reveals a distorted octahedral geometry around the metal center. iucr.org The analysis of a copper(I) chloride complex with [2.1.1]-(2,6)-pyridinophane shows a distorted tetrahedral "3 + 1" geometry, where one nitrogen atom forms a longer bond to the copper atom. acs.org

The solid-state structures of N,N'-dialkyl-2,11-diaza3.3-pyridinophane ligands and their metal complexes have been extensively investigated, revealing how the steric properties of the alkyl groups influence the coordination geometry and conformational preferences. oist.jp The crystal structure of the hydrochloride salt of N,N′-ditosyl-2,11-diaza3.3pyridinophane shows the proton bound to one pyridine nitrogen atom while closely interacting with the other. nih.gov

Table 2: Selected X-ray Crystallographic Data for a this compound Derivative

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation |

|---|---|---|---|---|---|---|---|---|

| 2,5,11,14-Tetraoxa-19,20-diazatricyclo [13.3.1.1(6,10)]icosa-1(19),6,8,10(20),15,17-hexaene | C₁₄H₁₄N₂O₄ | Monoclinic | P2(1)/c | 9.354(2) | 9.011(3) | 7.954(2) | 101.75(2) | anti |

Data sourced from Acta Crystallographica Section C. nih.gov

Vibrational and Electronic Spectroscopy for Structural Insights

Vibrational and electronic spectroscopy offer further insights into the structural and electronic properties of this compound systems. Infrared (IR) and Raman spectroscopy are used to identify characteristic vibrational modes of the pyridine rings and the bridging units, while UV-visible (UV-vis) spectroscopy probes the electronic transitions within the molecule.

The IR spectra of N,N'-dimethyl-2,11-diaza3.3pyridinophane vanadium complexes show strong bands corresponding to various stretching and bending vibrations of the macrocyclic ligand. acs.org For instance, the V=O stretching frequency in vanadyl(IV) complexes typically appears around 950-980 cm⁻¹, which can help to distinguish between five- and six-coordinate species. acs.org

UV-vis absorption spectroscopy provides information on the electronic structure. The spectra of N,N'-dimethyl-2,11-diaza3.3pyridinophane vanadium complexes in acetonitrile (B52724) solution exhibit multiple absorption bands. acs.org For example, the dioxovanadium(V) complex shows a spectrum with λ(max) at 253 nm, 261 nm, and 341 nm. acs.org The electronic absorption spectra of a series of these vanadium complexes show how the spectra change as chloride ligands are successively replaced by oxo donors. acs.org Similarly, the UV-vis spectrum of a pyridinophane measured in dichloromethane (B109758) at room temperature displayed several absorption bands with distinct maxima. researchgate.net

Mass Spectrometry for Structural Validation

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound derivatives. acs.orgrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. acs.orgrsc.org

For example, the high-resolution mass spectrum of [2.1.1]-(2,6)-pyridinophane (C₁₉H₁₇N₃) showed a found m/z value of 287.14128, which is in close agreement with the calculated value of 287.14225. acs.org Similarly, for tetramethyl-[2.1.1]-(2,6)-pyridinophane (C₂₃H₂₅N₃), the found m/z was 343.20550, compared to a calculated value of 343.20484. acs.org In another study, the high-resolution mass spectrum (AP+) of a tetraazadibora3.3pyridinophane derivative gave a found m/z of 266.1671 for the [M-H]⁺ ion, consistent with the calculated value of 266.1683. rsc.org This technique is also used to characterize reaction products and intermediates in the synthesis of these complex molecules.

Conformational Isomerism and Dynamics in this compound Ligands

The flexible nature of the bridging chains in 2,6-pyridinophanes allows for the existence of multiple conformational isomers. rsc.orgoist.jp The study of these isomers and the dynamic processes that interconvert them is crucial for understanding the ligand's coordination behavior and the reactivity of its metal complexes.

The conformational behavior of these macrocycles in solution can be investigated in detail using techniques like variable-temperature NMR spectroscopy. oist.jp For N,N'-dialkyl-2,11-diaza3.3-pyridinophane ligands, the steric properties of the alkyl groups at the axial amine positions have a significant impact on the conformational preferences and dynamic behavior in solution. oist.jp

Syn-Anti Isomerization Processes in Bridged Pyridinophanes

A key conformational process in many bridged pyridinophanes is syn-anti isomerization. This involves the flipping of one or both of the pyridine rings relative to each other. The syn conformer has the nitrogen atoms of the pyridine rings pointing towards the same side of the macrocyclic cavity, while in the anti conformer, they point in opposite directions.

The energy barrier for this isomerization can be influenced by several factors, including the length and nature of the bridging chains and the presence of substituents. In some cases, the syn and anti isomers of certain diaza[3.3]metacyclophanes can be isolated at room temperature. researchgate.net The conversion of the anti isomer to the more stable syn isomer can be monitored over time, allowing for the determination of the activation energy for the process. researchgate.net For example, the activation energy for the anti to syn conversion of 9,18-difluoro-2,11-diaza[3.3]metacyclophane in acetonitrile was determined to be 24.8 ± 0.9 kcal/mol. researchgate.net

In other systems, like some [3.3]metacyclo(2,6)pyridinophanes, anti-syn isomerization can occur during chemical reactions, such as a Wolff-Kishner reduction, leading to the thermodynamically more stable syn conformer. researchgate.net Studies on tetrathia3.3pyridinophane have suggested that in addition to steric hindrance, conjugative factors can play an important role in affecting the rate of syn-anti isomerization. oup.com

Macrocycle Ring Size Constraint Effects on this compound Conformation

In the case of [n.1.1]-(2,6)-pyridinophanes, the size of the bridge, denoted by 'n', plays a critical role. For instance, the [2.1.1]-(2,6)-pyridinophane ligand (L), where the bridges consist of two, one, and one carbon atoms, exhibits significant conformational constraints. acs.orgnih.govacs.org When this ligand binds to copper(I) chloride (CuCl), the inherent preference of Cu(I) for a tetrahedral geometry conflicts with the ligand's steric demands. This results in a distorted "3 + 1" tetrahedral geometry, where one nitrogen-copper bond is elongated. acs.orgnih.gov Computational studies using density functional theory (DFT) have further elucidated these structural distortions. acs.org

The flexibility of the macrocycle also affects its conformational state. Tetraazomacrocyclic pyridinophanes, such as 2,11-diaza3.3pyridinophane derivatives, exhibit surprising flexibility. They can adopt various conformations, including syn chair-chair and syn boat-boat forms, allowing them to accommodate different guest atoms or metal ions within their cavity. nih.gov This adaptability is a key feature of their host-guest chemistry.

Larger macrocycles, such as 5.5pyridinophanes containing silylene units, have also been studied. X-ray crystallographic analysis revealed that these compounds can adopt both syn and anti conformations in the solid state. For example, dimethylsilylene pyridinophane exists in a syn arrangement, while the diphenylsilylene analogue adopts a centrosymmetric anti conformation. acs.org However, molecular mechanics calculations suggest that the syn conformation is generally preferred in solution at room temperature for these larger systems. acs.org

The rigidity of the macrocycle can be compared across different systems. For instance, the barrier to ring inversion in metacyclo-2,6-pyridinophane is high, indicating significant conformational rigidity. rsc.org This rigidity arises from non-bonded interactions, which are more pronounced in this system compared to its N,N-bridged analogues. rsc.org

The effect of ring size on the conformation and metal-binding properties is a recurring theme. Studies on various pyridine-containing macrocycles show that the ability of the ligand to encapsulate a metal ion and the resulting coordination geometry are highly dependent on the macrocycle's dimensions and conformational pre-organization. mdpi.com

| Compound | Key Structural Feature | Observed Conformation(s) | Reference |

|---|---|---|---|

| [2.1.1]-(2,6)-pyridinophane-CuCl Complex | Highly constrained trimethylene and ethylene bridges | Distorted "3 + 1" tetrahedral geometry | acs.orgnih.gov |

| 5.5pyridinophanes with silylene units | Large, flexible 12-membered rings | syn and anti conformations observed | acs.org |

| metacyclo-2,6-pyridinophane | Two ethylene bridges | High barrier to ring inversion (rigid) | rsc.org |

| N,N'-disubstituted-2,11-diaza3.3pyridinophanes | Two propyleneamine bridges | Flexible; adopts syn chair-chair and syn boat-boat forms | nih.gov |

Stereochemical Aspects of Chiral this compound Systems

The introduction of chirality into this compound frameworks opens up applications in areas such as asymmetric catalysis and enantiomeric recognition. Chirality in these systems typically arises from planar chirality, where the substitution pattern and the bridging of the pyridine ring create a non-superimposable mirror image. researchgate.net

The resolution of racemic pyridinophanes is a key step in accessing enantiomerically pure materials. Since enantiomers possess identical physical properties, their separation (resolution) requires the use of a chiral auxiliary. libretexts.org A common method involves reacting the racemic pyridinophane with an enantiomerically pure chiral reagent to form a mixture of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization or chromatography. libretexts.org

For example, racemic pyridoxal-like pyridinophanes, such as 15-formyl-14-hydroxy-2,8-dithia11pyridinophane, have been successfully resolved. oup.com This was achieved by forming Schiff bases with chiral reagents. The methods employed include:

Using Chiral Amino Sugars: Treatment with amino sugar derivatives like 3-amino-3-deoxy-1,2:5,6-di-O-isopropylidene-β-d-idofuranose or its α-d-glucofuranose isomer leads to the formation of diastereomeric Schiff bases. The difference in solubility between these diastereomers allows for their separation, yielding the (R)- and (S)-pyridinophanes, respectively. oup.com

Using Chiral Amino Acids: The reaction with chiral amino acids, such as valine, also produces diastereomeric Schiff bases. In this case, the resolution is based on the different rates of formation of the diastereomers. The presence of Fe³⁺ ions was found to significantly enhance the optical purity of the resolved products. oup.com Using (S)-valine preferentially yielded the (R)-pyridinophane, while (L)-valine gave the (S)-enantiomer. oup.com

The separation of enantiomers can also be achieved using chiral stationary phase high-performance liquid chromatography (HPLC). This technique has been used to separate the enantiomers of certain pyridinophane derivatives and even to observe the dynamics of their interconversion (enantiomerization). researchgate.net The development of efficient resolution methods is crucial for synthesizing planar-chiral pyridinophanes, which are valued for their unique three-dimensional structures. researchgate.net

| Racemic Pyridinophane Type | Resolving Agent | Principle of Separation | Outcome | Reference |

|---|---|---|---|---|

| Pyridoxal-like Pyridinophanes | Amino Sugar Derivatives (e.g., 3-amino-3-deoxy-D-glucofuranose isomer) | Differential solubility of diastereomeric Schiff bases | Separation of (R)- and (S)-enantiomers | oup.com |

| Pyridoxal-like Pyridinophanes | Chiral Amino Acids (e.g., (S)-valine) + Fe³⁺ | Different rates of formation of diastereomeric Schiff bases | Preferential formation of one enantiomer ((R)-pyridinophane) | oup.com |

| Planar-Chiral Pyridinophanes | Chiral Stationary Phase HPLC | Differential interaction with the chiral stationary phase | Analytical and preparative separation of enantiomers | researchgate.net |

Coordination Chemistry of 2,6 Pyridinophane Ligands

Metal Complexation with 2,6-Pyridinophane Macrocycles

This compound macrocycles exhibit a strong affinity for a wide range of metal ions, forming stable complexes. Their coordination properties are tunable by modifying the macrocycle's size, the nature of the donor atoms, and by introducing functional pendant arms. nih.govunica.it

This compound derivatives are versatile ligands for a variety of transition metals, including manganese, iron, cobalt, nickel, copper, zinc, palladium, rhodium, and iridium. acs.orgrsc.orgacs.orgacs.org The resulting complexes display a range of coordination geometries and oxidation states, often influenced by the specific substituents on the pyridinophane framework. acs.org

For instance, the ligand N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane (tBuN4) forms distorted octahedral complexes with Fe(II), Co(II), Ni(II), and Cu(II), and a pentacoordinate complex with Cu(I). acs.org These complexes often exhibit two available cis coordination sites, enabling them to mediate reactions with external ligands. acs.orgresearchgate.net For example, the [(tBuN4)Cu(II)(MeCN)₂]²⁺ complex can promote the hydrolytic coupling of nitriles, while the [( tBuN4)Fe(II)(MeCN)₂]²⁺ complex reacts with oxidants to form high-valent iron species. acs.orgresearchgate.net

The electronic properties of these transition metal complexes can be tuned by altering the substituents on the pyridinophane ligand. Studies on Pd(II) and Pd(III) complexes with various N,N'-dialkyl-2,11-diaza3.3pyridinophane ligands revealed that the steric properties of the N-substituents have a more significant impact on the electronic properties of the Pd(III) complexes than the electronic tuning of the pyridyl groups. rsc.org This is attributed to the major contribution of the palladium center and the axial nitrogen donors to the frontier molecular orbitals. rsc.org

Dithia-2,6-pyridinophanes have also been shown to form stable complexes with transition metals. For example, 2,11-dithia acs.org1pyridinophane reacts with nickel(II) in a template synthesis to form a distorted octahedral complex. rsc.org Similarly, a series of dithia(2,6)pyridinophanes form five-coordinate complexes with copper(II). tandfonline.com

| This compound Ligand | Metal Ion | Resulting Complex | Coordination Geometry | Key Findings |

|---|---|---|---|---|

| N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane (tBuN4) | Fe(II), Co(II), Ni(II), Cu(II) | [(tBuN4)M(II)(MeCN)₂]²⁺ | Distorted Octahedral | Exhibits two available cis coordination sites for catalysis. acs.orgresearchgate.net |

| N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane (tBuN4) | Cu(I) | [(tBuN4)Cu(I)(MeCN)]⁺ | Pentacoordinate | Shows weak axial interactions with amine N-donors. acs.org |

| 2,11-dithia acs.orgacs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHSAtpL8J5mgWySTD4R02F6bagj9G6zTURBi40Kvl1KCrtSBMxB3YYz8eRlpz-IPJs6Lp7ULoe5zxCYw6gg4Ox55D74Pr6hX9Ro9rViONPSlXKG6xU4skNGa2Duvu4s0SYg5CsV3suISQM-oMcu3JMZCg%3D%3D)pyridinophane | Ni(II) | [Ni(L)Cl₂] | Distorted Octahedral | Formed via template synthesis. rsc.org |

| Dithia(2,6)pyridinophanes (various ring sizes) | Cu(II) | [Cu(tridentate)X₂] (X = Cl⁻, Br⁻, NCS⁻) | Five-coordinate | Coordination mode (folded vs. planar) depends on methylene (B1212753) chain length. tandfonline.com |

| N,N'-dialkyl-2,11-diaza3.3pyridinophane (RN4) | Pd(III) | [(RN4)Pd(III)] | Distorted Octahedral (Jahn-Teller) | Steric effects of N-substituents dominate electronic properties. rsc.org |

| N,N'-dimethyl-2,11-diaza3.3pyridinophane (MeN4) | V(III), V(IV), V(V) | [(MeN4)VCl₂], [(MeN4)VOCl], [(MeN4)VO₂]⁺ | Distorted cis-Octahedral | Consecutive oxidation from V(III) to V(V) with replacement of Cl⁻ by oxo ligands. acs.org |

The coordination chemistry of 2,6-pyridinophanes with main group metals has also been explored, although to a lesser extent than with transition metals. The 2,8-dithia-5-aza-2,6-pyridinophane ligand (L1) has been shown to form a complex with lead(II), [Pb(L1)(ClO₄)₂]. mdpi.comresearchgate.net In this complex, the lead ion is seven-coordinate, binding to all four donor atoms of the macrocycle and to two perchlorate (B79767) anions, one of which acts as a bidentate chelating ligand. mdpi.com The constrained geometry of some pyridinophane ligands, such as [2.1.1]-(2,6)-pyridinophane, can lead to distorted coordination geometries. For instance, the complex with CuCl shows a distorted tetrahedral "3 + 1" geometry. acs.org

This compound derivatives have emerged as effective chelators for lanthanide (Ln) and actinide (An) ions. nih.gov The pre-organized structure of these macrocycles leads to the formation of highly stable and kinetically inert complexes.

An 18-membered pyridinophane ligand with acetamide (B32628) pendant arms, TPPTAM, forms ten-coordinate complexes with a series of lanthanide ions from La(III) to Yb(III). researchgate.netnih.gov The ligand provides nine coordination sites, with the tenth site being occupied by a water molecule or a counter-ion like nitrate (B79036) or triflate. researchgate.netnih.gov The solution-state structure of these complexes is very similar to their solid-state structure. nih.gov The complexes with lighter lanthanides are fluxional, while those with smaller, heavier lanthanides are more rigid. researchgate.netnih.gov

Similarly, N,N'-bis[(6-carboxy-2-pyridyl)methyl]-2,11-diaza3.3pyridinophane (H₂BPDPA) forms stable complexes with lanthanide ions, with one water molecule in the inner coordination sphere of the Eu(III) and Tb(III) complexes. researchgate.net The coordination behavior of some pyridinophane-type ligands with lanthanides can be solvent-dependent, affecting the ligand's coordination mode and denticity. unlv.edu

Chelation Modes and Coordination Geometries in this compound Complexes

The chelation behavior of this compound ligands is dictated by the interplay of the macrocyclic ring size, the nature and number of donor atoms, and the steric constraints imposed by substituents. nih.govacs.org These factors collectively determine the resulting coordination geometry of the metal complex.

While many this compound ligands are designed to encapsulate a single metal ion, forming mononuclear complexes, there is growing interest in their use for constructing bimetallic systems. researchgate.net Bimetallic complexes, where two metal centers are held in close proximity by a bridging ligand, can exhibit unique magnetic and catalytic properties. For example, computational studies have explored the potential of bimetallic iron and cobalt complexes with a bis(catecholate) bridging ligand and terminal this compound derivatives, predicting interesting magnetic properties. researchgate.net The development of bimetallic coordination compounds using pyridinophane scaffolds is an active area of research. chemrxiv.org

The denticity of a this compound ligand, which is the number of donor atoms that can bind to a metal center, is a crucial factor in determining the stability and structure of the resulting complex. Ligands can be designed with varying numbers of donor atoms, such as the N₂S₂ donor set in 2,11-dithia acs.org1pyridinophane or the N₄ donor set in 1,4,7,10-tetraaza-2,6-pyridinophane (B1679882). tcu.edursc.org The introduction of functional pendant arms can further increase the denticity. nih.gov

Steric effects, arising from bulky substituents on the macrocyclic framework or on the donor atoms, play a significant role in modulating the coordination environment. nih.gov For instance, in a series of Pd(III) complexes with N,N'-dialkyl-2,11-diaza3.3pyridinophane ligands, the steric bulk of the N-alkyl groups was found to have a more pronounced effect on the electronic properties of the complexes than the electronic modifications on the pyridine (B92270) ring. rsc.org Similarly, the reactivity of nickel(III) peroxo complexes supported by tetraazamacrocyclic pyridinophane ligands is highly dependent on the steric properties of the ligand. researchgate.net The constrained geometry of smaller pyridinophane macrocycles can force unusual coordination geometries on the metal center. acs.org The 2,8-dithia-5-aza-2,6-pyridinophane ligand, when grafted onto a solid support, demonstrates effective chelation for the removal of Cu²⁺ and Cd²⁺ ions from aqueous solutions, highlighting the practical application of its chelating properties. unica.it

Fluxional Behavior in this compound Metal Complexes

Metal complexes incorporating this compound ligands frequently exhibit dynamic processes in solution, a phenomenon known as fluxional behavior. This behavior arises from intramolecular rearrangements or intermolecular exchanges that occur on the NMR timescale. Variable-temperature NMR spectroscopy is a primary tool for investigating these dynamic processes, allowing for the characterization of the structural and energetic aspects of the fluxionality.

A notable example of fluxional behavior is observed in palladium(II) complexes of [2.1.1]-(2,6)-pyridinophane. At room temperature, the dichloropalladium(II) complex of the unsubstituted [2.1.1]-(2,6)-pyridinophane ligand shows fluxional behavior in a CD2Cl2 solution. acs.org This is attributed to the rapid migration of the palladium atom between the nitrogen atoms of the different pyridine rings within the macrocycle. acs.orgnih.gov As the temperature is lowered, the signals in the ¹H NMR spectrum sharpen, indicating a slowing of this exchange process. acs.org The nature of the bridging groups in the pyridinophane backbone significantly influences this dynamic behavior. For instance, the rapid reversible migration of the metal center observed in the CH₂-bridged macrocycle does not occur in the analogous complex with CMe₂ bridges, highlighting the role of steric hindrance in modulating the fluxionality. nih.gov

Copper(I) complexes of 2,6-pyridinophanes also display fluxional characteristics. A chlorocopper(I) complex with a 1,7-dioxa-[2.1.1]-(2,6)-pyridinophane ligand is fluxional in dichloromethane (B109758) solution over a broad temperature range (20 to -70 °C). researchgate.netacs.orgnih.gov This dynamic process is proposed to involve a fast intermolecular exchange of the macrocyclic ligand. researchgate.netacs.orgnih.gov In another study, copper(I) complexes supported by N,N'-dialkyl-2,11-diaza3.3-pyridinophane ligands revealed several types of conformational exchange processes, including a degenerative exchange in a pseudotetrahedral species and exchange between different isomeric forms. The rates of these exchanges were found to be slower for complexes with bulkier alkyl groups on the amine nitrogens.

Lanthanide(III) complexes with the 2,11,20-triaza3.3.3pyridinophane (TPP) ligand also exhibit dynamic behavior. For the larger lanthanide ions (La-Nd), a rapid interconversion between two enantiomeric C₃ symmetric forms occurs, resulting in an effective C₃v symmetry in solution. DFT calculations have estimated the activation free energy for this enantiomerization process.

The following table summarizes the activation free energies for some of the fluxional processes observed in this compound metal complexes.

| Complex/Ligand System | Dynamic Process | Activation Free Energy (ΔG‡) | Method |

|---|---|---|---|

| [(t-Bu-N4)Pd(allyl)]+ | η²−η³ oscillatory process | 14.1−14.9 kcal mol⁻¹ | NMR |

| [(t-Bu-N4)Pd(allyl)]+ | Hindered rotation of t-Bu group | 8.8−10.1 kcal mol⁻¹ | NMR |

| [Ln(TPP)]³⁺ (Ln = La-Nd) | Enantiomerization (C₃ ↔ C₃) | 33.0 kJ·mol⁻¹ (approx. 7.9 kcal mol⁻¹) | DFT Calculation |

| (COT)Cr(CO)₃ | 1,3-shift | 15.2 kcal mol⁻¹ | Experimental NMR |

| (TMCOT)M(CO)₃ (M=Cr, Mo, W) | Lowest energy fluxional process | 12.6–13.2 kcal mol⁻¹ | PBE0/BS1 Calculation |

Electronic and Redox Properties of this compound Metal Complexes

The electronic and redox properties of metal complexes containing this compound ligands are of significant interest due to their potential applications in catalysis and materials science. The pyridinophane framework can stabilize a variety of metal ions in different oxidation states and provides a platform to systematically tune the electronic properties of the metal center.

The electrochemical behavior of this compound metal complexes has been extensively studied, primarily using cyclic voltammetry. These studies have revealed that the pyridinophane ligands are capable of stabilizing metal ions in both common and uncommon oxidation states, including Co(I), Ni(I), Co(III), and Fe(III). acs.orgnih.govresearchgate.net

The mechanism of electron transfer in these systems has also been investigated. For the oxidation of copper(I) complexes of [2.1.1]-(2,6)-pyridinophane by dioxygen, it has been proposed that the reaction proceeds through an inner-sphere electron transfer mechanism, which requires the initial coordination of O₂ to the copper(I) center. acs.org

The following table presents electrochemical data for a selection of this compound metal complexes.

| Complex | Redox Couple | E₁/₂ (V vs. reference) | Solvent/Conditions |

|---|---|---|---|

| [Cu(PicN4)]²⁺/⁺ | Cu(II)/Cu(I) | -0.1 V vs. SHE | Not specified |

| Fe(L1-L6) Series | Fe(III)/Fe(II) | ΔE₁/₂ = 152 mV across series | Not specified |

| [(L-N₄Me₂)VCl₂]⁺ | V(III)/V(II) | -0.61 V vs. Fc⁺/Fc | Acetonitrile (B52724) |

| [(L-N₄Me₂)VClO]²⁺ | V(IV)/V(III) | +0.41 V vs. Fc⁺/Fc | Acetonitrile |

| [(N2P2)NiBr₂] | Ni(II)/Ni(I) | -0.9 V vs. Fc⁺/Fc | Acetonitrile |

The rigid yet flexible nature of this compound ligands allows for the formation of metal complexes with interesting magnetic properties, including spin crossover (SCO) and valence tautomerism (VT). These phenomena involve changes in the spin state of the central metal ion, which can be triggered by external stimuli such as temperature, pressure, or light.

A prominent example is the cobalt(II) complex with the N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane (tBuN4) ligand and a dioxolene co-ligand. The complex [Co(II)(l-N4tBu2)(dbsq)]⁺ (where dbsq⁻ is the di-tert-butylsemiquinonate radical) is the first known octahedral complex with a low-spin (S=1/2) Co(II)-semiquinonate ground state. nih.govx-mol.com Upon heating above 200 K, this complex undergoes a thermally induced spin crossover to a high-spin (S=3/2) Co(II)-semiquinonate state. nih.govx-mol.com This is in contrast to the more commonly observed valence tautomerism from a low-spin Co(III)-catecholate to a high-spin Co(II)-semiquinonate. nih.gov Another cobalt(II) complex, [Co(L)(N(CN)₂)₂] (where L is N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane), exhibits a reversible thermo-induced spin crossover from a high-spin (S=3/2) to a low-spin (S=1/2) state with a transition temperature (T₁/₂) of approximately 238 K. nih.gov

Iron complexes with pyridinophane ligands also exhibit interesting magnetic behavior. Iron(III) complexes with N,N'-substituted 2,11-diaza3.3pyridinophane and o-benzoquinone-derived ligands have been studied using DFT calculations, which predict strong ferromagnetic exchange interactions in isomers containing a high-spin iron(II) ion and a semiquinone radical. researchgate.net Manganese(III) complexes with pyridinophane ligands have been shown to possess a high-spin (S=2) ground state. nsf.gov

The table below summarizes the magnetic properties of selected this compound metal complexes.

| Complex | Metal Ion | Spin State(s) | Magnetic Phenomenon | Magnetic Moment (μeff) / Other Data |

|---|---|---|---|---|

| [Co(II)(l-N4tBu2)(dbsq)]⁺ | Co(II) | Low-spin (S=1/2) ↔ High-spin (S=3/2) | Spin Crossover (SCO) | T > 200 K |

| [Co(L)(N(CN)₂)₂] | Co(II) | High-spin (S=3/2) ↔ Low-spin (S=1/2) | Spin Crossover (SCO) | T₁/₂ ≈ 238 K |

| [Co(L-N4iPr2)(dbdiox)]⁺ | Co(III)/Co(II) | Low-spin Co(III) ↔ High-spin Co(II) | Valence Tautomerism (VT) | Onset > 340 K |

| [(Py2NMe2)MnF₂]⁺ | Mn(III) | High-spin (S=2) | - | μeff = 5.20 μB |

| [(tBuN4)Fe(MeCN)₂]²⁺ | Fe(II) | Intermediate spin | - | Properties between high and low spin |

Host Guest Chemistry and Molecular Recognition by 2,6 Pyridinophane

Encapsulation and Binding of Neutral Guests by 2,6-Pyridinophane Hosts

The capacity of 2,6-pyridinophanes to encapsulate neutral organic molecules is a fundamental aspect of their host-guest chemistry. rsc.org The hydrophobic cavity, combined with potential hydrogen bonding and π-π stacking interactions involving the pyridine (B92270) ring, creates a favorable environment for the inclusion of a variety of guest molecules. beilstein-journals.org

Research has demonstrated the successful encapsulation of various small organic molecules within the cavities of this compound derivatives. nih.gov The stability of the resulting inclusion complex is critically dependent on the size, shape, and chemical properties of the guest molecule in relation to the host's cavity. For example, studies have shown that certain this compound hosts can encapsulate small aromatic molecules like benzene. The formation of these host-guest complexes is often driven by a combination of solvophobic effects and weak intermolecular interactions. The rigidity and preorganization of the host structure are key to minimizing the entropic penalty associated with complexation.

Molecular recognition by this compound systems is a highly specific process. researchgate.net The ability of the host to differentiate between various guest molecules highlights the precise geometric and electronic complementarity necessary for the formation of a stable complex. researchgate.netbeilstein-journals.org This recognition is frequently facilitated by a range of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. beilstein-journals.org The nitrogen atom of the pyridine can serve as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions with appropriate guest molecules. The specific functional groups attached to the pyridinophane framework can further augment its recognition capabilities, resulting in highly selective binding of target guests.

Anion Recognition and Sensing with Functionalized this compound Receptors

The introduction of specific functional groups to the this compound scaffold can convert these molecules into powerful and selective anion receptors. By integrating hydrogen bond donors or Lewis acidic centers, the affinity for different anions can be markedly increased.

Functionalized 2,6-pyridinophanes have been engineered to show strong binding affinities for halides (F⁻, Cl⁻, Br⁻, I⁻) and oxoanions like sulfate (B86663) (SO₄²⁻) and phosphate (B84403) (H₂PO₄⁻). rsc.orgnih.gov For instance, pyridinophanes with amide or urea (B33335) functionalities can establish strong hydrogen bonds with these anions, facilitating their effective recognition and sensing. The pre-organized cavity of the pyridinophane macrocycle optimally positions these hydrogen bond donors for interaction with the guest anion, leading to high binding constants. The selectivity for different anions can be adjusted by modifying the size of the macrocyclic cavity and the nature of the binding sites. For example, a bis(triazole)-imidazolium researchgate.netrotaxane has demonstrated strong binding for halide and sulfate oxoanions. rsc.org

Cation Binding and Ion Selectivity of this compound Systems

The pyridine nitrogen atom within the this compound structure serves as a natural binding site for cations. The inclusion of additional donor atoms, such as oxygen or sulfur, in the bridging chain can further improve cation binding capabilities and introduce selectivity for specific metal ions.

Derivatives of this compound have demonstrated selectivity in binding a variety of metal ions. mdpi.comacs.org The size of the macrocyclic cavity and the nature of the donor atoms are critical in determining this selectivity. For instance, pyridinophanes with smaller cavities and ether-oxygen atoms in the bridge often exhibit a preference for alkali metal ions such as Na⁺ and K⁺. rsc.orgnih.gov The coordination of the metal ion by the pyridine nitrogen and ether oxygens results in the formation of stable complexes. By altering the structure of the bridging unit, it is possible to design receptors with high selectivity for alkaline earth metals (e.g., Mg²⁺, Ca²⁺) or heavy metal ions like Ag⁺, Pb²⁺, and Cd²⁺. mdpi.comacs.orgrsc.org The binding of these metal ions can often be monitored using spectroscopic techniques, making these compounds valuable as sensors. For example, 2,8-dithia-5-aza-2,6-pyridinophane has been used as a receptor for heavy metal ions like Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Pb²⁺. mdpi.comresearchgate.netnih.gov

Table of Binding Affinity Data for 2,8-Dithia-5-aza-2,6-pyridinophane (L1) Based Chemosensors

| Guest Cation | Anodic Shift (mV) | Reaction Coupling Efficiency (RCE) | Reference |

| Pb²⁺ | 230 | 7.9 × 10³ | mdpi.com |

| Cu²⁺ | - | - | mdpi.com |

| Zn²⁺ | - | - | mdpi.com |

| Cd²⁺ | - | - | mdpi.com |

| Hg²⁺ | - | - | mdpi.com |

Data for the electrochemical response of 5-ferrocenylmethyl-2,8-dithia-5-aza-2,6-pyridinophane (L3), which incorporates the L1 receptor unit.

Catalytic Applications of 2,6 Pyridinophane Complexes

Homogeneous Catalysis Mediated by 2,6-Pyridinophane Metal Complexes

Metal complexes incorporating this compound ligands are effective homogeneous catalysts for a variety of organic transformations. The tetradentate nature of many pyridinophane ligands, such as N,N'-dimethyl-2,11-diaza3.3pyridinophane, allows them to bind strongly to metal ions and protect four coordination sites, leaving two defined cis positions available for substrate binding and activation. google.com This predictable coordination environment is crucial for mediating complex multi-step catalytic cycles.

Oxidation and Reduction Catalysis (e.g., Olefin Epoxidation, Alkane Dehydrogenation)

Complexes of this compound have demonstrated notable activity in oxidation and reduction reactions, including the challenging functionalization of alkanes and the selective oxidation of olefins.

Copper-[2.1.1]-(2,6)-pyridinophane complexes have been successfully employed for the mild catalytic dehydrogenation of cycloalkanes. uv.esnih.gov In these systems, the pyridinophane ligand's steric constraints prevent a planar, fully conjugated geometry, which is thought to make higher oxidation states like Cu(III) more accessible, enhancing reactivity towards C-H bonds. nih.gov For instance, a system using a copper(II) triflate complex with the [2.1.1]-(2,6)-pyridinophane ligand, activated by NaBArF4, catalyzed the dehydrogenation of cyclooctane, cyclohexane, and cyclopentane (B165970) at room temperature. nih.govresearchgate.net The primary olefinic products could then undergo subsequent aziridination in a one-pot reaction. nih.gov

Iron complexes of N,N′-dimethyl-2,11-diaza3.3pyridinophane (L-N4Me2) are active catalysts for water oxidation, a critical reaction for artificial photosynthesis. oist.jprsc.org The complex [Fe(III)(L1)Cl2]+ (where L1 is L-N4Me2) can catalyze the oxidation of water to oxygen using oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN), sodium periodate, or Oxone. oist.jprsc.orgnih.gov Mechanistic studies suggest the involvement of high-valent iron-oxo species, such as Fe(IV)=O and Fe(V)=O, as key intermediates in the catalytic cycle. oist.jpnih.gov The same iron complex, [Fe(III)(L1)Cl2]+, also serves as an efficient catalyst for the cis-dihydroxylation of alkenes with Oxone as the oxidant. oist.jp Similarly, osmium complexes with the L-N4Me2 ligand, such as Os(III)(OH)(H2O)(L-N4Me2)2, are highly efficient catalysts for the cis-1,2-dihydroxylation of various alkenes using hydrogen peroxide as the terminal oxidant. unive.it This system exhibits high turnover numbers and operates with a 1:1 stoichiometry of alkene to H2O2. unive.it

| Catalyst System | Substrate | Oxidant/Reagent | Product | Yield/Turnover Number (TON) | Reference |

|---|---|---|---|---|---|

| LCu(OTf)₂ / NaBArF₄ (L = [2.1.1]-(2,6)-pyridinophane) | Cyclooctane | PhINTs | Cyclooctene | 10 turnovers | nih.gov |

| LCu(OTf)₂ / NaBArF₄ (L = [2.1.1]-(2,6)-pyridinophane) | Cyclohexane | PhINTs | Cyclohexene | 4 turnovers | nih.gov |

| [Fe(III)(L1)Cl₂]⁺ (L1 = L-N4Me2) | Water | CAN | Oxygen | TON up to 41 | oist.jprsc.org |

| [Os(III)(OH)(H₂O)(L-N4Me2)]²⁺ | Cyclohexene | H₂O₂ | cis-1,2-Cyclohexanediol | TON up to 5500 | unive.it |

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The ability of pyridinophane ligands to stabilize multiple oxidation states of first-row transition metals has been leveraged in the development of catalysts for C-C and C-heteroatom bond formation. Tetradentate N,N'-dialkyl-2,11-diaza3.3pyridinophane (RN4) ligands have been instrumental in isolating and studying high-valent Ni(III) and Ni(IV) species relevant to these coupling reactions. nih.govtcu.edu

For example, nickel complexes with tridentate N-alkyl-2-aza3.2pyridinophane (RN3) ligands have been developed as active catalysts for photocatalytic C–O cross-coupling reactions without the need for an external photocatalyst. researchgate.netwikipedia.org These ligands create a sterically hindered environment around the nickel center, which is proposed to promote the rapid reductive elimination step required for bond formation. wikipedia.org Mechanistic studies on these systems have provided direct evidence for key steps involving paramagnetic Ni(I) and Ni(III) intermediates. researchgate.net The tetradentate N,N-di-tert-butyl-2,11-diaza3.3pyridinophane (tBuN4) ligand has been used to stabilize aryl-Ni(III) complexes that are competent in Negishi and Kumada C-C coupling reactions with alkyl Grignard reagents.

Iron complexes of 1,4,7,10-tetra-aza-2,6-pyridinophane (also known as Pyclen) have shown significant catalytic activity in C-C coupling reactions, such as the coupling of pyrrole (B145914) and phenylboronic acid. unica.itresearchgate.net Research has established a direct correlation between the catalytic yields and the iron(III/II) redox potential of the catalyst, highlighting the importance of the ligand's electronic properties. unica.it It was also determined that having two open coordination sites on the iron center is a key characteristic for achieving high yields in these transformations. unica.it

| Catalyst System | Reaction Type | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| (MeN3)NiCl₂ | Photocatalytic C-O Coupling | 4-bromoacetophenone, Methanol | 4-methoxyacetophenone | 98% (with Ir photocatalyst) | wikipedia.org |

| [L1Fe(III)(Cl)₂]ClO₄ (L1 = Pyclen) | C-C Coupling | Pyrrole, Phenylboronic acid | 2-phenylpyrrole | Not specified | researchgate.net |

| [(tBuN4)Ni(III)(aryl)X]⁺ | Kumada Coupling | Aryl-Ni(III) complex, MeMgBr | Aryl-Me | 63% |

Polymerization Catalysis Using this compound Derivatives

While less common than their application in small molecule transformations, this compound derivatives have been incorporated into polymeric structures and used in polymerization-related catalysis.

One approach involves creating polymers that contain pyridinophane units within their backbone. For instance, zigzag polymers consisting of dithia3.3pyridinophane units have been synthesized. unica.it When these polymers were complexed with palladium, the pyridinophane units were fixed in a syn conformation, and the resulting polymer complex exhibited high catalytic activity for the Heck coupling reaction. unica.it This demonstrates the use of a pyridinophane-containing polymer as a platform for a catalytically active metal center.

Another strategy is the formation of coordination polymers where the pyridinophane ligand bridges metal centers. Nitrile-functionalized derivatives of 2,8-dithia-5-aza-2,6-pyridinophane have been reacted with silver(I) salts to create one-dimensional coordination polymers. While the primary focus of this work was on the resulting structures, it highlights the potential of pyridinophane units as building blocks for extended, potentially catalytic, materials. There is also research exploring the use of pyridinophane copper complexes in the design of mechanoresponsive polymers, indicating an expanding scope for these ligands in materials science. rsc.org

Mechanistic Investigations in this compound Catalysis

The well-defined structures of this compound metal complexes make them excellent models for mechanistic studies, providing fundamental insights into catalytic cycles. A recurring theme is the ligand's ability to stabilize high-valent metal intermediates that are often the catalytically competent species.

In oxidation catalysis, studies on iron-pyridinophane complexes have provided spectroscopic and mass spectrometric evidence for the formation of Fe(IV)=O and Fe(V)=O intermediates during water oxidation. oist.jpnih.gov For the cis-dihydroxylation of alkenes by an iron-pyridinophane catalyst, an [Fe(V)(L1)(O)2]+ intermediate was inferred. oist.jp DFT calculations have been used to probe the energetics of these high-valent species and their subsequent reactions. oist.jpnih.gov For example, calculations on [Fe(V)(L1)(O)2]+ revealed its capability to oxidize water with a reaction barrier of 15.7 kcal/mol. nih.gov

In C-O cross-coupling reactions catalyzed by nickel-pyridinophane complexes, detailed mechanistic work has elucidated the roles of different nickel oxidation states. researchgate.net The use of tridentate RN3 pyridinophane ligands allowed for the direct observation of key steps, including the oxidative addition of an aryl halide to a Ni(I) species and the C-O reductive elimination from a Ni(III) center. researchgate.net It was proposed that the rigid pyridinophane framework promotes rapid reductive elimination from the sterically hindered Ni(III) center. wikipedia.org Similarly, studies on palladium-pyridinophane complexes have explored their reactivity with oxygen and their role in oxidatively induced C-C and C-heteroatom bond formation, suggesting the involvement of binuclear Pd(III) intermediates in some cases. These mechanistic insights are crucial for the rational design of more efficient catalysts. unica.it

Heterogeneous Catalysis Incorporating this compound Units

To bridge the gap between homogeneous and heterogeneous catalysis, efforts have been made to immobilize this compound complexes on solid supports. This strategy aims to combine the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability.

Immobilization of this compound Complexes on Solid Supports

The functionalization of pyridinophane ligands provides a handle for grafting them onto solid surfaces. For example, 1,4,7,10-tetraaza-2,6-pyridinophane (B1679882) (Pyclen) can be immobilized onto dense silica (B1680970) nanoparticles, creating a supported catalyst for various applications. researchgate.net

A more detailed study demonstrated the deposition of a dome-shaped dithia-2.1.1-pyridinophane molybdenum(0) tricarbonyl complex onto a gold (Au(111)) surface. This approach aims to generate well-defined single-site catalysts by combining metal-organic complexes with metallic surfaces. Surface spectroscopy techniques (IRRAS, XPS, and NEXAFS) combined with DFT calculations confirmed that the complex adsorbs with a slightly tilted orientation on the gold surface. The reactivity of these surface-bound complexes can then be studied, providing a platform for developing novel heterogeneous catalysts with precisely controlled active sites. Functionalized pyridinophane ligands have also been attached to solid supports like 3-aminopropyl SiO2 for applications in sensing, a technique that could be extended to create immobilized catalytic systems.

Design of Reusable Catalytic Systems Based on this compound Frameworks

The practical applicability and economic viability of catalytic processes often hinge on the ability to separate and reuse the catalyst. To this end, significant research has focused on the "heterogenization" of homogeneous catalysts, a strategy that involves immobilizing the active catalytic species onto a solid support. nih.govrsc.org This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous catalysts. nih.gov For this compound-based catalysts, immobilization offers a pathway to enhanced sustainability and cost-effectiveness. chemistrydocs.comdiva-portal.org

One notable example involves an organometallic palladium(III) complex stabilized by the tetradentate ligand N,N′-di-tert-butyl-2,11-diaza3.3pyridinophane (tBuN4). chemrxiv.org This complex, [(tBuN4)PdIIIMeCl]+, was evaluated for the electrocatalytic oxygen reduction reaction (ORR). chemrxiv.org To create a reusable system, the molecular catalyst was immobilized onto edge plane graphite (B72142) (EPG) electrodes. chemrxiv.org This heterogenized system demonstrated improved performance in an acidic aqueous medium, achieving Faradaic efficiencies of 80-90% for the conversion of O₂ to H₂O, a significant increase from the 50-70% efficiency observed with the homogeneous catalyst in a non-aqueous electrolyte. chemrxiv.org The immobilization, however, resulted in a lower maximum second-order turnover frequency (TOFmax(2)) of 1.25 x 105 M–1 sec–1 at a higher overpotential compared to the homogeneous system's TOFmax(2) of 2.76 x 108 M–1 sec–1. chemrxiv.org

Another approach to creating reusable catalysts involves incorporating the pyridinophane motif into robust, porous frameworks such as covalent triazine frameworks (CTFs). nih.gov By using monomers like 2,6-pyridine-dicarbonitrile, the pyridinophane-like structural unit can be built directly into the framework. nih.gov Subsequent impregnation with a metal precursor allows for the coordination of the metal to the pyridinic nitrogen sites within the solid support, effectively immobilizing the catalytic center. nih.gov This method aims to preserve the well-defined coordination environment of a homogeneous catalyst while gaining the benefit of a solid, easily separable material. nih.gov

The development of reusable catalytic systems also extends to modifying the this compound ligand itself to facilitate attachment to a solid support. For instance, functional groups can be introduced onto the pyridinophane backbone that can then form covalent bonds with materials like silica or polymers. mdpi.com While specific examples detailing the recyclability of such systems are still emerging, the principles have been demonstrated with related bis(imino)pyridine ligands. In these cases, ligands were functionalized with groups like allyl or chlorodimethylsilyl, allowing for subsequent grafting onto a silica surface. mdpi.com Although these supported catalysts sometimes exhibit lower activity compared to their homogeneous counterparts, the ability to be recovered and reused is a significant advantage. mdpi.comblogspot.com

The table below summarizes the performance of a reusable this compound-based catalyst system.

| Catalyst System | Reaction | Support | Recyclability/Performance |

| [(tBuN4)PdIIIMeCl]+ | Oxygen Reduction Reaction (ORR) | Edge Plane Graphite (EPG) | Improved selectivity (80-90% Faradaic efficiency) in aqueous media upon immobilization. chemrxiv.org |

Advanced Materials and Supramolecular Assemblies Based on 2,6 Pyridinophane

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating 2,6-Pyridinophane Linkers

The integration of this compound derivatives as organic linkers in metal-organic frameworks (MOFs) and coordination polymers allows for the creation of materials with diverse topologies and tailored properties. The pyridine (B92270) nitrogen and other functional groups on the linker direct the assembly of metal-ion nodes into extended, often porous, networks.

The synthesis of MOFs incorporating this compound-type linkers typically occurs under solvothermal conditions, where metal salts and the organic linkers self-assemble into crystalline frameworks. The final structure is highly dependent on the specific linker, the metal ion, and the reaction conditions.

A notable example involves the use of pyridine-2,6-dimethanol (a functionalized this compound derivative) in combination with a secondary linker, benzene-1,4-dicarboxylic acid, to produce mixed-ligand MOFs with zinc(II) and manganese(II). Current time information in Bangalore, IN. The synthesis follows a two-step approach, which is crucial for favoring the formation of the mixed-ligand products over single-ligand phases. Current time information in Bangalore, IN. This method has led to the first reported MOFs containing pyridine-2,6-dimethanol in its neutral or anionic form. Current time information in Bangalore, IN. The resulting materials exhibit distinct structural topologies based on trinuclear secondary building units (SBUs). The Zn(II) and Mn(II) analogues, with the formula [M₃(bdc)₂(Hpdm)₂]n, are isostructural, forming 2D networks with a square lattice (sql) topology. Current time information in Bangalore, IN. In contrast, a different manganese-based framework, [Mn₃(bdc)₃(H₂pdm)₂]n, assembles into a 3D structure with a primitive cubic (pcu) topology. Current time information in Bangalore, IN.

The dimensionality of the framework can also be controlled by the linker design. For instance, cadmium nitrate's reaction with 6-(methoxycarbonyl)pyridine-2-carboxylic acid methyl ester, another 2,6-pyridine derivative, results in the formation of a one-dimensional coordination polymer. rsc.org Furthermore, the use of a larger, more complex ligand like 2,4,6-tri(2,4-dicarboxyphenyl)pyridine with cobalt(II) has been shown to produce two different non-penetrating network structures: a 3D honeycomb structure and a nanotube structure formed from a heptanuclear cobalt-oxo cluster.

A key feature of MOFs is their permanent porosity, which enables applications in gas storage, separation, and adsorption of substances from solution. The specific pore size, surface area, and chemical nature of the pore walls, all influenced by the this compound linker, dictate the material's adsorption behavior.

While many pyridinophane-based MOFs are explored for their structural novelty, several have been characterized for their adsorption capabilities. A cadmium MOF derived from 6-(methoxycarbonyl)pyridine-2-carboxylic acid has been investigated for hydrogen storage, showing a hydrogen uptake of 0.3 wt% at 373 K and 60 bar. rsc.org In contrast, a related MOF lacking the pyrimidine (B1678525) moieties on its side arm showed no hydrogen adsorption under the same conditions, highlighting the critical role of linker functionalization. rsc.org

The strategic design of linkers can create MOFs with selective gas adsorption properties. A cobalt-based MOF constructed from the 2,4,6-tri(2,4-dicarboxyphenyl)pyridine ligand (Co-MOF 1) has demonstrated significant potential for separating C₂ and CO₂ gases from methane. Its performance is detailed in the table below.

Beyond gas separation, pyridinophane-based materials are effective in adsorbing ions from aqueous solutions. When a 2,8-dithia-5-aza-2,6-pyridinophane macrocycle was grafted onto SBA-15 mesoporous silica (B1680970), the resulting adsorbent showed a maximum loading capacity of 31.8 mg/g for Cd²⁺ and 20.9 mg/g for Cu²⁺. researchgate.net

Self-Assembly of this compound into Defined Supramolecular Architectures

The principles of self-assembly, driven by non-covalent interactions, can be used to organize this compound building blocks into discrete and polymeric supramolecular structures. nih.gov The directionality of metal-ligand coordination and other interactions allows for the precise construction of complex architectures like capsules, polymers, and gels. nih.govacs.org

The creation of discrete, hollow molecular capsules and cages through self-assembly is a significant goal in supramolecular chemistry. nih.gov These structures are typically formed by combining multiple ligand and metal components that assemble into a closed, three-dimensional architecture. nih.gov While numerous cages have been built using various pyridyl ligands, examples using simple this compound units as the primary building blocks are not widely reported.

However, research on related systems provides key principles. For instance, the self-assembly of molecular capsules from pyridyl-functionalized calixarenes and palladium(II) complexes highlights a critical challenge: the ligand's flexibility can lead to the formation of simple, entropically favored intramolecular complexes rather than the desired multicomponent cage. To form a discrete capsule, the ligand must be designed to be rigid enough to prevent this intramolecular chelation. nih.gov In a successful example, a rigidified pyridylcalix scispace.comarene bis-crown assembles with a cis-Pd(II) complex to form a molecular capsule. nih.gov In a different approach, aluminum-containing organometallic species with cage-like topologies, such as a bicyclic pyridinophane, have been synthesized by reacting 2,6-diaminopyridine (B39239) derivatives with organoaluminum reagents, demonstrating that cage structures can be accessed through covalent and coordination bonding pathways.

Supramolecular polymers and gels are extended networks formed through reversible, non-covalent cross-linking of monomeric units. rsc.org The use of this compound derivatives as the monomers or cross-linkers can lead to "smart" materials that respond to external stimuli. rsc.org

A compelling example is the formation of a healable, luminescent supramolecular metallogel. This was achieved through the self-assembly of a 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligand, which features the core 2,6-pyridyl structure, with europium(III) ions. nih.gov The tri-carboxylic acid version of the ligand first forms a hydrogel on its own; upon complexation with Eu(III), it creates a robust, red-luminescent metallogel. This material is held together by the coordination of the Eu(III) ions with the btp ligands, forming a three-dimensional network that exhibits self-healing properties. nih.gov

Cooperative self-assembly is a process where the initial binding of a few molecules significantly promotes subsequent binding events, often leading to the rapid formation of large, stable, and well-ordered structures. This mechanism is distinct from non-cooperative processes where each binding step is independent.

A remarkable demonstration of this phenomenon involves pyridine-2,6-diimine-linked macrocycles. scispace.com These macrocycles undergo a cooperative, protonation-driven self-assembly into high-aspect-ratio nanotubes. The process is triggered by the presence of less than one equivalent of trifluoroacetic acid per macrocycle. Analysis using gel permeation chromatography and fluorescence spectroscopy confirmed the cooperative nature of the assembly. The resulting nanotubes are mechanically robust; nanofibers produced from them by touch-spinning exhibit a Young's modulus of 1.33 GPa. scispace.com This high mechanical strength surpasses that of many conventional synthetic polymers and biological filaments, showcasing the potential to create exceptionally strong materials through cooperative self-assembly under mild conditions.

Photoactive and Electroactive Materials Derived from this compound